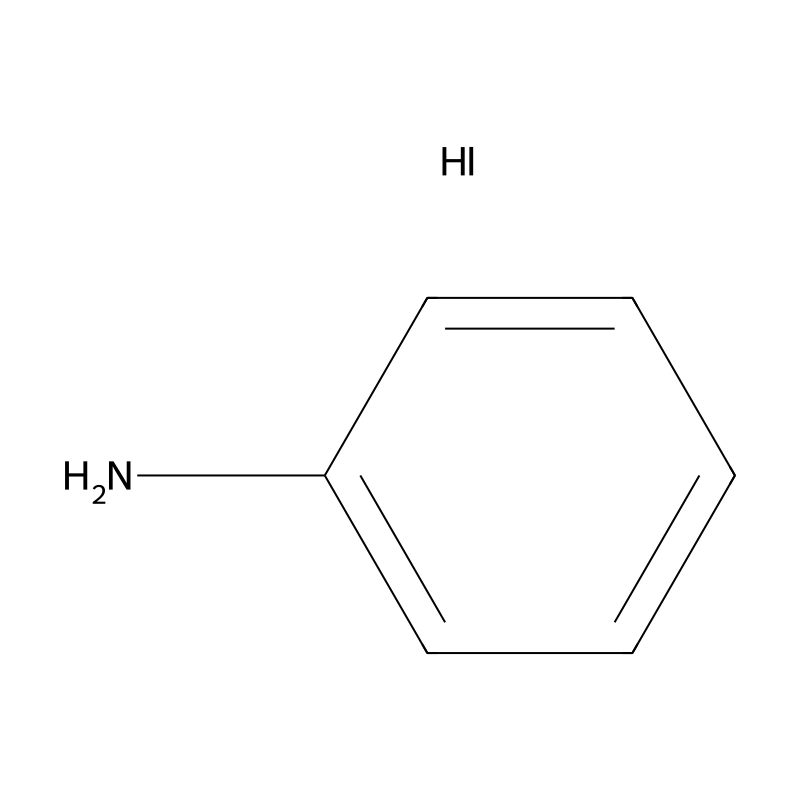Aniline hydroiodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Aniline-Promoted Electron Shuttle-Mediated Goethite Reduction
Scientific Field: Environmental Science
Summary of Application: This study investigates the effects of Aniline-promoted electron shuttle-mediated Goethite reduction by Shewanella oneidensis MR-1 and the degradation of Aniline.
Methods of Application: The electron shuttle anthraquinone-2-sulfonate (AQS) was used to promote the bio-reduction of Fe (III).
Identification of Aniline-Degrading Bacteria
Scientific Field: Microbiology
Summary of Application: This study identifies Aniline-degrading bacteria using Stable Isotope Probing Technology and predicts functional genes in aerobic microcosms.
Aniline Hydroiodide in Solar Cell Materials
Scientific Field: Material Science
Summary of Application: Aniline Hydroiodide is used as a precursor in the production of solar cell materials.
Aniline and Aniline Halide Imprinted Hydrogels
Scientific Field: Material Science and Optoelectronics
Summary of Application: This study examines the availability of aniline and aniline halide imprinted hydrogels for technological applications through crystallographic, structural, optical, and dielectric studies.
Methods of Application: The optical band gap and ultraviolet–visible (UV–Vis) absorption spectra of these hydrogels have been performed in the wavelength range of 190–900 nm.
Aniline Adsorption Mechanism in Soil
Summary of Application: This study investigates the adsorption effect and mechanism of soil organic matter components on Hydrophobic Organic Compounds (HOCs), represented by aniline.
Methods of Application: A chemical extraction method is used to extract different soil organic components to study their properties and functional groups.
Results: The pseudo-quadratic kinetic model fitted well with experimental data, indicating that the adsorption of aniline reached equilibrium within 24 h.
Electrochemical Oxidation of Aniline
Scientific Field: Electrochemistry
Summary of Application: This study focuses on the comprehensive discussion of the oxidation mechanism of aliphatic amines, amides, aniline and its derivatives, and carbamates and lactams.
Aniline hydroiodide is an organic compound with the molecular formula CHN·HI, which corresponds to a molecular weight of 221.04 g/mol. It is a salt formed from the reaction of aniline and hydroiodic acid. Aniline hydroiodide appears as a white crystalline solid at room temperature and is soluble in water. This compound is notable for its use in various chemical applications, particularly in organic synthesis.
- Formation of Anilinium Iodide: The reaction of aniline with hydroiodic acid results in the formation of aniline hydroiodide:
- Decomposition: Upon heating or reaction with strong oxidizing agents, aniline hydroiodide can decompose, releasing iodine and forming other byproducts.
- Substitution Reactions: Aniline hydroiodide can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles under appropriate conditions.
Aniline hydroiodide has not been extensively studied for specific biological activities, but as a derivative of aniline, it may share some characteristics with other anilines. Anilines are known to exhibit various biological effects, including potential toxicity. The presence of the iodine atom may enhance certain biological interactions or toxicological profiles compared to non-iodinated anilines.
Aniline hydroiodide can be synthesized through several methods:
- Direct Reaction: The simplest method involves the direct reaction of aniline with hydroiodic acid:
- Neutralization Method: An alternative method involves neutralizing an aqueous solution of aniline with hydroiodic acid to precipitate aniline hydroiodide.
- Recrystallization: After synthesis, the product can be purified by recrystallization from suitable solvents to obtain pure aniline hydroiodide.
Aniline hydroiodide finds applications in various fields:
- Organic Synthesis: It serves as a reagent in organic synthesis for producing other compounds, particularly in the preparation of iodinated derivatives.
- Dye Industry: Aniline derivatives are widely used in dye manufacturing, and aniline hydroiodide may play a role in synthesizing specific dyes.
- Pharmaceuticals: Compounds derived from aniline are often utilized in pharmaceuticals; thus, aniline hydroiodide may have potential applications in drug development.
Aniline hydroiodide belongs to a class of compounds known as aromatic amines. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Aniline | CHNH | Basic amine; used extensively in dye production |
| Aniline hydrochloride | CHNHCl | Salt form; more soluble than free base |
| N-Methylaniline | CHN | Methylated derivative; higher basicity than aniline |
| Aniline hydrobromide | CHNHBr | Similar reactivity but different halogen |
| Phenylhydrazine | CHN | Used in organic synthesis; forms hydrazones |
Aniline hydroiodide is unique due to its iodine content, which may impart different reactivity and solubility characteristics compared to its non-iodinated counterparts. Its applications in organic synthesis and potential biological activity make it a compound of interest within the field of chemistry.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant







